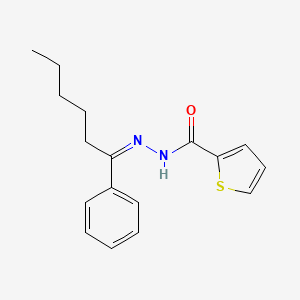![molecular formula C7H7N5O3 B14810171 1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14810171.png)
1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both oxadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an oxadiazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings and varying functional groups.
Uniqueness
1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of oxadiazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N5O3 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N5O3/c8-6-11-10-5(15-6)3-12-2-1-4(13)9-7(12)14/h1-2H,3H2,(H2,8,11)(H,9,13,14) |
InChI Key |
OGMXBPCDSGNPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)
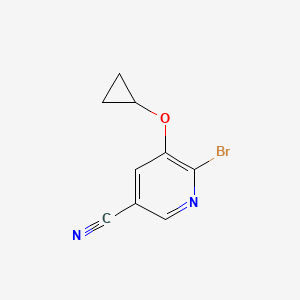
![2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B14810102.png)
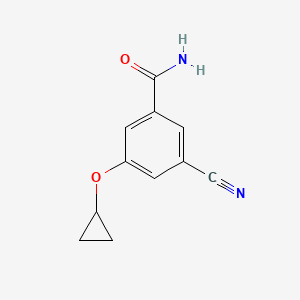
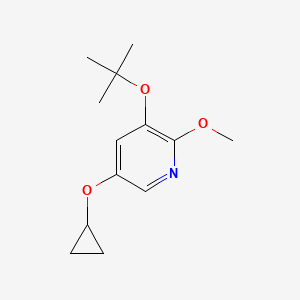
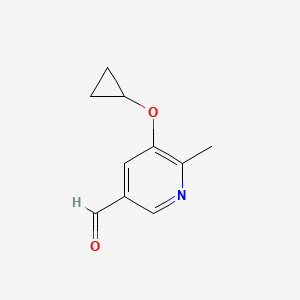
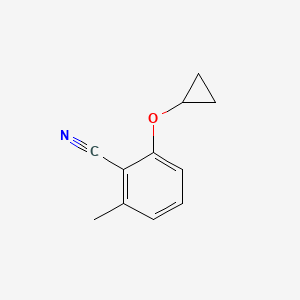
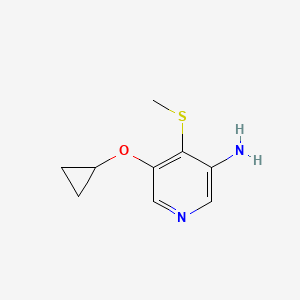

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14810143.png)
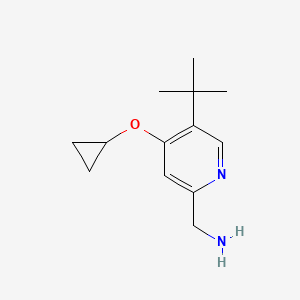

![N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonothioyl]-2-iodobenzamide](/img/structure/B14810165.png)
